molecular formula C11H19NO B081222 2-Pyrrolidinone, 5-(cyclohexylmethyl)- CAS No. 14293-08-4

2-Pyrrolidinone, 5-(cyclohexylmethyl)-

Cat. No. B081222
CAS RN: 14293-08-4
M. Wt: 181.27 g/mol
InChI Key: KLRBTOVJAIAXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidinone, 5-(cyclohexylmethyl)- is a chemical compound that belongs to the family of N-substituted lactams. It is commonly used in scientific research for its unique properties and applications.

Scientific Research Applications

1. Fundamental Structural Unit in Biological Molecules

2-Pyrrolidinone derivatives, including 5-(cyclohexylmethyl)-2-pyrrolidinone, play a crucial role in biological molecules such as heme and chlorophyll. Their structure provides stability and aromatic character due to electron delocalization, making them important in various biological processes (Anderson & Liu, 2000).

2. Use in Charge Transfer Complexes

These compounds form charge transfer complexes with iodine and other halogens. Studies have shown variations in complexation constants and enthalpies depending on the solvent, indicating their potential in fine-tuning chemical reactions (Ruostesuo et al., 1988).

3. Application in Polymerization Processes

2-Pyrrolidinones are utilized as electron-pair donors in polymerization, contributing to the synthesis of various polymeric materials. This use underscores their versatility in creating new materials with specific properties (Pratap & Heller, 1992).

4. Catalysis in Asymmetric Radical Cyclizations

These compounds serve as chiral starting materials in asymmetric radical cyclizations. This application is crucial in producing derivatives with high diastereoselectivity, important in the synthesis of complex organic compounds (Keusenkothen & Smith, 1992).

5. Synthesis of Heterocyclic Compounds

2-Pyrrolidinones are involved in the synthesis of a wide variety of heterocyclic compounds. Their reactivity is leveraged in drug synthesis and the production of various industrially significant chemicals (Amer et al., 2008).

6. Palladium-Catalyzed Cyclization Reactions

These compounds participate in palladium-catalyzed intramolecular cyclization, a technique crucial in modern organic synthesis. This method aids in the efficient creation of pyrrolidines and pyrrolidinones (Hess & Burton, 2010).

properties

IUPAC Name

5-(cyclohexylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRBTOVJAIAXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339753
Record name 2-Pyrrolidinone, 5-(cyclohexylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidinone, 5-(cyclohexylmethyl)-

CAS RN

14293-08-4
Record name 2-Pyrrolidinone, 5-(cyclohexylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidinone, 5-(cyclohexylmethyl)-
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